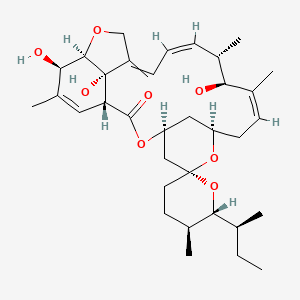

Ivm aglycone

Description

Historical Context of Avermectin (B7782182) Discovery and Research Trajectory

The journey began in the 1970s with the discovery of the avermectins, a family of eight closely related 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. nih.govwikipedia.org This discovery was the result of a collaboration between the Kitasato Institute in Japan, led by Satoshi Ōmura, and Merck Sharp & Dohme Research Laboratories in the United States, with William C. Campbell playing a pivotal role. nih.govnih.gov The initial screening of thousands of microbial fermentation products revealed the potent anthelmintic properties of the avermectins in mice. acs.org

Subsequent research focused on identifying the most promising of these natural products for development. Avermectin B1, a mixture of Avermectin B1a and Avermectin B1b, was identified as a highly potent component. wikipedia.org To enhance its properties, particularly its activity when administered parenterally, a chemical modification was undertaken. wikipedia.org This led to the creation of ivermectin, the 22,23-dihydro derivative of avermectin B1, which was introduced for veterinary use in 1981 and later for human use in 1987. nih.govwikipedia.org The discovery of avermectin and the development of ivermectin were recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to Ōmura and Campbell. wikipedia.orgnobelprize.org

The Aglycone Moiety: Significance in Avermectin Research and Derivatization

A key structural feature of the avermectins is the oleandrose (B1235672) disaccharide attached at the C-13 position of the macrocyclic ring. acs.org The non-sugar portion of the molecule is referred to as the aglycone. Early in the research of avermectins, the importance of this sugar moiety to the biological activity of the compounds was investigated.

Despite its reduced intrinsic activity, the aglycone, and specifically Ivermectin B1 Aglycone, became a valuable tool for researchers. It provided a simplified chemical scaffold to probe the structural requirements for activity. The C-13 hydroxyl group, unmasked by the removal of the sugars, offered a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. nih.gov This has been instrumental in exploring the structure-activity relationships of the avermectin class and in the development of new compounds with altered biological profiles. nih.govnih.gov

Evolution of Research Focus on Ivermectin B1 Aglycone

Initially viewed as a less active metabolite or degradation product, the research focus on Ivermectin B1 Aglycone has evolved significantly. While early studies concentrated on its reduced anthelmintic activity compared to the parent glycosylated compound, subsequent research has recognized its value as a starting material for semi-synthesis and as a tool for understanding drug resistance.

In recent years, Ivermectin B1 Aglycone has been utilized as a scaffold to create novel hybrid molecules and derivatives with potential applications beyond traditional antiparasitic uses, including anticancer and trypanocidal activities. nih.govresearchgate.netacs.org For example, research has shown that while the aglycone itself has poorer biological properties than ivermectin, replacing the sugar moiety with other chemical groups at the C-13 position can lead to analogs with increased antiproliferative activity. nih.govacs.org

Furthermore, Ivermectin B1 Aglycone has been employed in studies investigating the mechanisms of ivermectin resistance in nematodes. massey.ac.nz Its distinct biological profile, inhibiting larval development without causing the same paralytic effects as ivermectin, makes it a useful probe for dissecting the different facets of avermectin's mode of action. nih.gov The evolution of research on Ivermectin B1 Aglycone from a mere derivative to a key building block in drug discovery underscores its enduring importance in medicinal chemistry. lifechemicals.com

Detailed Research Findings

The following tables summarize key data related to Ivermectin B1 Aglycone.

Table 1: Chemical and Physical Properties of Ivermectin B1 Aglycone

| Property | Value |

|---|---|

| CAS Number | 123997-59-1 nih.gov |

| Molecular Formula | C₃₄H₅₀O₈ nih.gov |

| Molecular Weight | 586.8 g/mol nih.gov |

| Alternate Names | Dihydroavermectin B1 aglycone nih.gov |

| Appearance | Off-White Solid |

Table 2: Comparative Biological Activity of Ivermectin and Ivermectin B1 Aglycone

| Compound | Organism/Assay | Activity Metric (e.g., IC50, LC50) | Result |

|---|---|---|---|

| Ivermectin | Plasmodium falciparum (asexual blood stage) | IC50 | 0.81 µM asm.org |

| Ivermectin Aglycone | Plasmodium falciparum (asexual blood stage) | % growth at 1 µM | >90% (indicating low activity) asm.org |

| Ivermectin | Leishmania amazonensis (amastigotes) | IC50 | 30.5 µM caldic.com |

| Ivermectin Aglycone | Leishmania amazonensis (amastigotes) | IC50 | > 90 µM caldic.com |

| Ivermectin | Ctenocephalides felis (cat flea) | LC50 | 9.9 µg/ml oup.com |

| Avermectin Aglycone (unspecified) | Ctenocephalides felis (cat flea) | LC50 | 1.23-5.26 µg/ml (more potent than ivermectin in this assay) oup.com |

| Ivermectin | Trichostrongylus colubriformis (ivermectin-resistant) | Resistance Ratio | 4-5 massey.ac.nz |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73162-95-5 |

|---|---|

Molecular Formula |

C34H50O8 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

InChI Key |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Appearance |

Off-White Solid |

melting_point |

149-154ºC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Avermectin Aglycones

Microbial Origin and Genetic Basis of Avermectin (B7782182) Production

Streptomyces avermitilis Strains and Gene Clusters

The primary producer of avermectins is the soil-dwelling actinomycete, Streptomyces avermitilis. asm.org The genetic blueprint for avermectin production is located in a large, contiguous gene cluster within the S. avermitilis chromosome. nih.gov This biosynthetic gene cluster (BGC), often referred to as the ave cluster, spans approximately 80 to 95 kilobases (kb). researchgate.netasm.org

The ave cluster contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, the production of the deoxysugar L-oleandrose, and the final glycosylation steps. nih.govnih.gov Analysis of the cluster has identified at least 18 open reading frames (ORFs) that encode the enzymes and regulatory proteins for the biosynthetic pathway. nih.gov The organization is complex, featuring convergently transcribed genes, particularly those encoding the large polyketide synthase enzymes. pnas.orgnih.gov A central region of about 60-65 kb is essential for the formation of the aglycone core. asm.orgoup.com

Polyketide Synthase Complex (PKS) in Aglycone Formation

The carbon skeleton of the avermectin aglycone is assembled by a Type I polyketide synthase (PKS) complex. nih.gov This massive enzymatic machinery is encoded by four large genes: aveA1, aveA2, aveA3, and aveA4. pnas.org These genes are translated into four giant multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4) that work in concert. oup.com

The avermectin PKS is modular, comprising 12 sets of enzyme activities, or "modules," each responsible for one cycle of polyketide chain elongation. pnas.orgoup.com In total, the complex contains 55 constituent active sites, making it one of the most intricate multifunctional enzyme systems known. nih.gov The PKS complex sequentially condenses starter units with extender units to build the polyketide chain that will ultimately cyclize to form the 16-membered macrolide ring of the aglycone. nih.gov

| Gene | Encoded Polypeptide | Number of PKS Modules | Function |

| aveA1 | AVES 1 | 2 | Part of the PKS complex for aglycone backbone synthesis. oup.com |

| aveA2 | AVES 2 | 4 | Part of the PKS complex for aglycone backbone synthesis. oup.com |

| aveA3 | AVES 3 | 3 | Part of the PKS complex for aglycone backbone synthesis. oup.com |

| aveA4 | AVES 4 | 3 | Part of the PKS complex for aglycone backbone synthesis; includes a terminal thioesterase domain for polyketide release and cyclization. nih.govoup.com |

Enzymatic Steps in Avermectin Aglycone Biosynthesis

Starter Units and Chain Elongation Mechanisms

The biosynthesis of the avermectin aglycone begins with the selection of a starter unit. The structural diversity of the natural avermectins (A/B and 1/2 series) originates from the starter unit used and subsequent enzymatic modifications. For the "B" series, to which Ivermectin B1 belongs, the starter unit is isobutyryl-CoA, which is derived from the amino acid L-valine. nih.govnih.gov The "A" series uses 2-methylbutyryl-CoA, derived from L-isoleucine. nih.govnih.gov

Once the starter unit is loaded onto the PKS, the polyketide chain is built through 12 successive condensation reactions. oup.com In each step, an extender unit is added. The avermectin PKS utilizes two types of extender units:

Malonyl-CoA: Seven acetate (B1210297) units are incorporated via this extender. pnas.org

Methylmalonyl-CoA: Five propionate (B1217596) units are incorporated via this extender. pnas.org

The sequence of incorporation is P–A–A–A–A–P–P–A–P–A–P–A (where P is propionyl and A is acetyl). oup.com After the full-length polyketide chain is assembled, it is released from the PKS complex by a thioesterase domain located at the C-terminus of AVES 4, which catalyzes an intramolecular esterification to form the characteristic 16-membered macrolide ring. nih.gov

Post-Polyketide Modification Enzymes (e.g., Cytochrome P450 Monooxygenases, Ketoreductases, Dehydratases, Methyltransferases)

After the initial macrocyclic lactone is formed, it undergoes a series of tailoring reactions catalyzed by post-PKS modification enzymes to yield the final avermectin aglycone. These enzymes are encoded by other genes within the ave cluster. nih.govpnas.org

Key post-PKS modification enzymes include:

aveE (Cytochrome P450 Monooxygenase): This enzyme is responsible for the oxidative cyclization between C6 and C8, forming the characteristic furan (B31954) ring found in avermectins. nih.gov

aveF (Ketoreductase): This enzyme catalyzes the reduction of the keto group at the C5 position to a hydroxyl group, using NAD(P)H as a cofactor. nih.gov

aveD (Methyltransferase): The aveD gene product is a C5-O-methyltransferase. It transfers a methyl group, typically from S-adenosyl methionine (SAM), to the C5-hydroxyl group. nih.gov However, in some strains or under certain conditions, this methylation can be inefficient, leading to the production of both methylated ("B" components) and unmethylated ("A" components) avermectins.

aveC (Dehydratase): The function of the aveC product is complex and not fully understood, but it influences the saturation of the C22-C23 bond. nih.gov Its activity, or lack thereof, results in the production of the "2" series (with a C23-hydroxyl group) or the "1" series (with a C22-C23 double bond), respectively. nih.gov

| Gene | Enzyme Class | Function in Aglycone Biosynthesis |

| aveE | Cytochrome P450 Monooxygenase | Catalyzes the formation of the furan ring between C6 and C8. nih.gov |

| aveF | Ketoreductase | Reduces the C5 keto group to a hydroxyl group. nih.gov |

| aveD | O-Methyltransferase | Methylates the C5 hydroxyl group. nih.gov |

| aveC | Dehydratase | Influences the formation of the C22-C23 double bond. nih.gov |

Genetic Engineering and Synthetic Biology Approaches to Aglycone Production

The detailed understanding of the avermectin biosynthetic pathway has enabled the use of genetic engineering and synthetic biology to improve the production of existing avermectins and to create novel derivatives, including the direct precursors to ivermectin. researchgate.net

One major achievement has been the creation of an ivermectin-producing S. avermitilis strain. Ivermectin is a 22,23-dihydro derivative of avermectin B1. Its aglycone differs from the natural avermectin B1 aglycone by the absence of the C22-C23 double bond. Scientists have successfully engineered the avermectin PKS by replacing the native dehydratase (DH) and ketoreductase (KR) domains in module 2 with a domain set from another PKS (e.g., from the meilingmycin or rapamycin (B549165) pathways) that includes an enoylreductase (ER) domain. researchgate.netresearchgate.net This engineered PKS performs an additional reduction step, leading to a saturated C22-C23 bond and the direct production of ivermectin aglycone. researchgate.net

Other strategies to enhance the production of desired aglycones include:

Precursor Supply Engineering: Overexpression of genes involved in the supply of starter units (isobutyryl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA) has been shown to increase avermectin titers. nih.gov For instance, deleting competing pathways, such as a type III PKS gene cluster, can free up the precursor malonyl-CoA for avermectin synthesis, boosting production. nih.govoup.com

Host Engineering: In some cases, the entire avermectin gene cluster, or an engineered version thereof, has been moved to a different host organism (heterologous expression), such as Streptomyces lividans, to facilitate production or genetic manipulation. researchgate.net

These advanced genetic techniques not only provide pathways for increasing the yield of valuable compounds like the ivermectin precursor but also open the door to creating a wide array of novel polyketide structures for future drug discovery.

In Vitro and In Vivo Biotransformation Pathways of Avermectin Aglycones in Model Systems

Once formed, the Ivermectin B1 aglycone, as part of the larger ivermectin molecule, is subject to biotransformation in various biological systems. These metabolic processes, primarily mediated by cytochrome P450 enzymes, can alter the structure of the aglycone and influence its biological activity and clearance. Studies in model systems, including human liver microsomes and animal models, have elucidated the primary pathways of ivermectin metabolism.

In human liver microsomes, ivermectin is extensively metabolized, with cytochrome P450 3A4 (CYP3A4) identified as the major enzyme responsible for its transformation. nih.gov The primary metabolic reactions are hydroxylation and O-demethylation. nih.govnih.gov Key metabolites identified include 3"-O-demethyl ivermectin and 4a-hydroxy ivermectin. The metabolic profile observed in human liver microsomes is qualitatively similar to that produced by cDNA-expressed CYP3A4, confirming its central role. nih.gov

In vivo studies in rats have shown that the unaltered parent drug is the major component found in tissues, with most metabolites being more polar. nih.gov One of the identified metabolites in rats is 24-hydroxymethyl-H2B1a. nih.gov Nonpolar metabolites have also been detected in the fat tissues of cattle, sheep, and rats, which are proposed to be fatty acid esters of the polar metabolites produced in the liver. nih.gov

The table below provides a summary of the major metabolites of ivermectin identified in different model systems.

| Metabolite | Metabolic Reaction | Model System | Key Enzyme(s) | Reference |

| 3"-O-demethyl ivermectin | O-demethylation | Human liver microsomes, Human hepatocytes | CYP3A4, CYP3A5 | nih.gov |

| 4a-hydroxy ivermectin | Hydroxylation | Human liver microsomes | CYP3A4 | nih.gov |

| 24-hydroxymethyl-H2B1a | Hydroxylation | Rat liver microsomes, Steer liver microsomes, Rats (in vivo) | Not specified | nih.gov |

| Fatty acid esters of polar metabolites | Esterification | Cattle, Sheep, Rats (in vivo fat tissue) | Not specified | nih.gov |

Understanding the biotransformation pathways of the ivermectin aglycone is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. The identification of key metabolizing enzymes like CYP3A4 provides a basis for assessing how co-administered drugs might affect the metabolism and efficacy of ivermectin.

Molecular Mechanisms of Action and Target Interactions of Ivermectin B1 Aglycone

Interaction with Ligand-Gated Ion Channels in Invertebrate Systems

The primary targets for ivermectin and its derivatives are ligand-gated ion channels (LGICs) found in invertebrates, which are crucial for nerve and muscle function. nih.govfrontiersin.org Ivermectin B1 aglycone also exerts its effects by interacting with these channels, although its functional consequences differ from the parent compound.

Ivermectin B1 aglycone, like its parent compound, interacts with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. These channels, which are exclusive to protostome invertebrates, are pentameric structures that form a chloride-selective pore. frontiersin.orgresearchgate.net The binding of an agonist to these channels increases the cell membrane's permeability to chloride ions, causing hyperpolarization of the cell, which leads to paralysis and death of the parasite. nih.gov

While ivermectin binds with very high affinity to GluCls, studies on channels from the parasitic nematode Haemonchus contortus have reported a dissociation constant (Kd) for radiolabeled ivermectin of 0.35 ± 0.1 nM. nih.govresearchgate.net The binding of the aglycone derivative has been confirmed, but its specific affinity and kinetics may differ significantly. researchgate.net This is supported by findings that Ivermectin B1 aglycone is a potent inhibitor of nematode larval development but does not cause the paralytic effects associated with ivermectin, suggesting a different functional outcome of its binding. scbt.com

Ivermectin is a well-characterized positive allosteric modulator of several LGICs, most notably GluCls. nih.gov It can potentiate the effects of the endogenous ligand, glutamate (B1630785), and at higher concentrations, can directly activate the channel, causing a slow and essentially irreversible opening. nih.govresearchgate.netnih.gov This prolonged channel activation leads to a sustained influx of chloride ions and hyperpolarization of the cell. nih.gov

Molecular dynamics simulations of the Caenorhabditis elegans GluCl complexed with ivermectin show that the drug stabilizes the open-channel conformation. frontiersin.orgplos.org The removal of ivermectin from the complex in these simulations leads to the deactivation of the channel, which involves distinct quaternary structural transitions, including a global twisting of the receptor. plos.org

For Ivermectin B1 aglycone, the lack of paralytic activity implies a significant difference in its modulation of gating kinetics. scbt.com It may act as a modulator without locking the channel in a permanently open state, or its potency for direct activation is substantially reduced compared to the glycosylated form. The disaccharide moiety of ivermectin appears to be critical for producing the potent, irreversible activation that leads to paralysis.

Characterization of Specific Molecular Binding Sites and Residues

The binding site for ivermectin has been identified within the transmembrane (TM) domain of Cys-loop receptors, at the interface between adjacent subunits. frontiersin.orgresearchgate.netnih.gov This site is distinct from the glutamate-binding site located in the extracellular domain. frontiersin.org

Site-directed mutagenesis and studies on chimeric receptors have been instrumental in identifying key amino acid residues that determine ivermectin sensitivity. These studies, primarily conducted with ivermectin, have revealed that residues in the M1, M2, and M3 transmembrane helices and the M2-M3 loop of adjacent subunits are crucial for binding. researchgate.netnih.gov

For example, in the GluClα3B subunit of H. contortus, mutating a single amino acid in the N-terminal domain, Leucine 256, to a phenylalanine (L256F) was found to decrease the receptor's sensitivity to glutamate and significantly reduce its affinity for ivermectin, increasing the Kd more than six-fold (from 0.35 nM to 2.26 nM). nih.govresearchgate.net Other mutations have also been shown to affect channel activity and ivermectin binding, highlighting the complex nature of the interaction. nih.govresearchgate.netfrontiersin.org

| Organism / Receptor | Mutation | Effect on Glutamate (L-Glu) Sensitivity | Effect on Ivermectin (IVM) Binding/Sensitivity | Reference |

|---|---|---|---|---|

| H. contortus GluClα3B | L256F | Increased EC₅₀ from 27.6 µM to 92.2 µM | Increased Kd from 0.35 nM to 2.26 nM (Reduced Affinity) | nih.govresearchgate.net |

| H. contortus GluClα3B | E114G | No effect on L-Glu activation | No effect on IVM binding | nih.govresearchgate.net |

| H. contortus GluClα3B | V235A | No effect on L-Glu activation | No effect on IVM binding | nih.govresearchgate.net |

| C. elegans GluClα/β | αF276A | Moderately reduced sensitivity | Drastically reduced sensitivity to IVM activation | frontiersin.org |

Computational studies have provided high-resolution models of the interaction between ivermectin and its target receptors. The crystal structure of the C. elegans GluClα in complex with ivermectin confirmed that the drug binds at a transmembrane intersubunit cleft, with its benzofuran (B130515) moiety deeply inserted and the macrocyclic lactone core making extensive contact with M3 of one subunit and M1 of the adjacent subunit. frontiersin.orgresearchgate.netnih.gov

Molecular docking studies directly comparing ivermectin (IVM) and its aglycone (IVA) have shown that the binding sites for both molecules are very similar. researchgate.net This indicates that the macrocyclic lactone core is the primary determinant for the location of the binding pocket. Notably, seven of the ten amino acid residues predicted to interact with the aglycone were the same as those interacting with ivermectin, further supporting a conserved binding mode focused on the core structure. researchgate.net The disaccharide of ivermectin, absent in the aglycone, forms additional interactions that likely contribute to its higher potency and different functional effects.

| Compound | Predicted Binding Location | Key Interacting Domains | Note | Reference |

|---|---|---|---|---|

| Ivermectin | Intersubunit cleft in the transmembrane domain | M1, M2, M3 helices and M2-M3 loop | Pushes subunits apart to promote channel opening. | frontiersin.orgresearchgate.net |

| Ivermectin B1 Aglycone | Overlapping site with Ivermectin | Transmembrane helices | Binding site is very similar to Ivermectin, with many shared interacting residues. | researchgate.net |

Cellular and Subcellular Effects of Ivermectin B1 Aglycone in Research Models

The most significant and distinct cellular effect documented for Ivermectin B1 aglycone is its potent ability to inhibit the larval development of nematodes. scbt.com This developmental inhibition occurs in the absence of the acute paralytic activity that is characteristic of the parent ivermectin compound. scbt.com This suggests that the aglycone interferes with cellular or subcellular processes essential for larval growth and maturation, which are mechanistically distinct from the immediate neuromuscular paralysis caused by sustained channel opening.

In contrast, studies using the parent compound, ivermectin, have documented a range of cellular effects in various models, though these are not directly attributable to the aglycone. For instance, in mammalian cancer cell lines such as HeLa and SH-SY5Y, ivermectin has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, increase intracellular reactive oxygen species (ROS), and disrupt mitochondrial membrane potential. nih.govnih.gov Other research on rat thymocytes showed that a mixture of natural avermectins (Aversectin C) could inhibit apoptosis, whereas ivermectin itself had no such effect up to the tested concentrations. vfu.cz These findings highlight that different avermectin (B7782182) derivatives can have varied and sometimes opposing cellular effects. For Ivermectin B1 aglycone, the primary established effect in relevant invertebrate models remains the inhibition of larval development. scbt.com

Influence on Membrane Permeability and Ion Flux in Recombinant Systems

The primary mechanism of action for avermectins, including ivermectin, involves their interaction with glutamate-gated chloride channels (GluCls), which are specific to invertebrate nerve and muscle cells. wikipedia.orgdrugbank.com Binding to these channels increases the cell membrane's permeability to chloride ions, causing an influx that leads to hyperpolarization, followed by paralysis and death of the parasite. drugbank.comresearchgate.net

The Ivermectin B1 aglycone, lacking the disaccharide group, shows a reduced affinity for GluCls compared to the parent ivermectin. This structural change is associated with a significant reduction in direct paralytic and anthelmintic activity. caymanchem.comuniroma1.it While the aglycone can still inhibit nematode larval development, it does so without inducing the characteristic paralysis seen with ivermectin. caymanchem.com

The aglycone's lower molecular weight and increased lipophilicity are suggested to improve its general membrane permeability in cellular assays. Studies on the parent compound, ivermectin, have shown that it is a hydrophobic molecule that inserts into the outer leaflet of the plasma membrane, where it can bind at the subunit interfaces of transmembrane proteins like Cys-loop receptors. nih.govnih.gov At low micromolar concentrations, ivermectin has been found to nonspecifically perturb membrane bilayers, which can result in the modulation of various membrane-based targets, including G-protein coupled receptors and other ion channels. nih.govresearchgate.net

In recombinant systems such as Xenopus oocytes, ivermectin has been demonstrated to directly activate G-protein-gated inwardly rectifying K+ (GIRK) channels in a manner that is dependent on phosphatidylinositol-4,5-biphosphate (PIP2) but independent of Gβγ subunits. researchgate.net It also acts on other Cys-loop receptors, potentiating the effect of neurotransmitters. nih.gov While these studies were conducted with ivermectin, the aglycone's enhanced membrane permeability might suggest a capacity for similar, albeit distinct, interactions with membrane-embedded proteins and general effects on membrane fluidity and ion flux. korea.ac.kr However, specific studies on the aglycone's direct effect on ion flux in recombinant systems are not extensively detailed in the available literature. A receptor binding study using membranes from Caenorhabditis elegans showed high-affinity binding sites for ³H-ivermectin, but no such sites were detected in membranes from the trematode Fasciola hepatica. nih.gov

| Property | Ivermectin | Ivermectin B1 Aglycone | Key Influence |

| Molecular Weight | ~875 g/mol wikipedia.org | ~587 g/mol caymanchem.com | Aglycone has lower molecular weight. |

| Hydrophobicity | High nih.gov | Higher than Ivermectin | Increased hydrophobicity affects membrane interaction. |

| Primary Target | Glutamate-gated Chloride Channels (GluCls) wikipedia.orgdrugbank.com | Glutamate-gated Chloride Channels (GluCls) | Reduced affinity for GluCls compared to Ivermectin. |

| Effect on Ion Flux | Increases Cl⁻ ion permeability, causing hyperpolarization. researchgate.net | Does not cause significant paralytic activity. caymanchem.com | Loss of disaccharide diminishes direct impact on ion channels responsible for paralysis. |

| Membrane Permeability | Permeates membranes. korea.ac.kr | Improved membrane permeability in cellular assays. | Lower molecular weight and higher hydrophobicity facilitate easier passage. |

Modulation of Cellular Signaling Pathways in In Vitro Cell Cultures

Direct research on the modulation of specific cellular signaling pathways by Ivermectin B1 aglycone is limited. However, studies on the parent compound, ivermectin, have identified several pathways it can influence in various in vitro cell models. These findings provide a basis for hypothesizing the potential, though likely distinct, activities of the aglycone.

Ivermectin has been shown to inhibit the WNT-TCF signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation. nih.govsci-hub.se This effect has been observed in models of colon cancer and lung carcinoma. nih.gov Another target of ivermectin is the p21-activated kinase 1 (PAK1), an oncogenic kinase. Ivermectin can induce the degradation of PAK1, leading to cytostatic autophagy in breast cancer cells. sci-hub.senih.gov

Furthermore, ivermectin is known to be a positive allosteric modulator of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and the P2X purinoceptor 4 (P2X4). cellsignal.com The α7-nAChR is involved in suppressing inflammatory responses, and its modulation can impact cytokine production. cellsignal.com In osteosarcoma cells, the related compound Avermectin B1 has been found to induce autophagy and apoptosis by activating the AMPK/ULK1 signaling pathway. nih.govnih.gov

Given that Ivermectin B1 aglycone possesses different physicochemical properties, including enhanced membrane permeability and altered target affinity, its effects on these signaling pathways may differ from those of ivermectin. The absence of the bulky disaccharide could allow it to interact with different intracellular targets or to modulate the known targets in a different manner. For instance, the aglycone demonstrates an enhanced ability to inhibit the drug efflux transporter P-glycoprotein (P-gp) compared to ivermectin, which could indirectly affect cellular signaling by altering the intracellular concentration of other signaling molecules. However, without direct experimental evidence, the precise impact of Ivermectin B1 aglycone on these cellular signaling pathways remains to be elucidated.

| Signaling Pathway | Effect of Parent Compound (Ivermectin/Avermectin) | Potential Implication for Ivermectin B1 Aglycone |

| WNT-TCF Pathway | Ivermectin inhibits this pathway, reducing cell proliferation. nih.govsci-hub.se | The aglycone's distinct properties may alter this interaction, but specific effects are unconfirmed. |

| PAK1 Signaling | Ivermectin induces degradation of the oncogenic kinase PAK1. sci-hub.senih.gov | Altered structure and permeability could lead to a different modulatory profile. |

| AMPK/ULK1 Pathway | Avermectin B1 activates this pathway, inducing autophagy in osteosarcoma cells. nih.govnih.gov | The aglycone might interact with this pathway, but this has not been demonstrated. |

| P-glycoprotein (P-gp) | Ivermectin is a substrate and inhibitor of P-gp. uu.nl | The aglycone shows enhanced inhibition of P-gp. |

Comparative Molecular Pharmacology with Related Avermectin and Milbemycin Aglycones

The molecular pharmacology of Ivermectin B1 aglycone is best understood in comparison to its parent glycosylated forms and to the structurally similar milbemycins, which are naturally occurring aglycones. ymaws.comcabidigitallibrary.org The primary structural difference between avermectins and milbemycins is the absence of the C-13 disaccharide substituent in the latter, making milbemycins analogous to avermectin aglycones. uu.nlymaws.comhuveta.hu

The removal of the disaccharide from ivermectin to form the aglycone results in a dramatic loss of anthelmintic potency. uniroma1.it Studies show that 22,23-dihydroavermectin B1 aglycone retains less than one-thirtieth the activity of the parent compound, ivermectin. uniroma1.it Similarly, the ivermectin monosaccharide, with only one sugar unit removed, is two- to four-fold less active than the full disaccharide compound. uniroma1.it This highlights the critical role of the sugar moiety in high-affinity binding to the primary target, the glutamate-gated chloride channels.

A key structural feature influencing activity within this class is the substituent at the C-13 position. ymaws.com While Ivermectin B1 aglycone has a hydroxyl group at C-13, its activity is low. caymanchem.comymaws.com However, removal of this 13-α-hydroxy group to create 13-deoxy ivermectin aglycone, a structure more similar to the milbemycins, restores potent anthelmintic activity. ymaws.com In fact, the 22,23-dihydro-13-deoxy-avermectin B₁ aglycone is identical to Milbemycin D. ymaws.com This indicates that the C-13 hydroxyl group on the ivermectin aglycone is detrimental to its anthelmintic action.

Milbemycins, such as moxidectin (B1677422), are potent anthelmintics that act on the same GluCl channels as avermectins. ymaws.comveteriankey.com Comparative studies have shown that moxidectin can be more potent than ivermectin at the receptor level, requiring a lower concentration to activate the GluCl receptor in Xenopus oocytes. veteriankey.com This suggests subtle but significant differences in how the various aglycone-like structures interact with the target site. While parasites resistant to avermectins are often cross-resistant to milbemycins, indicating a shared mechanism, the differences in potency and chemical structure are pharmacologically significant. uu.nlymaws.com

| Compound | Key Structural Feature | Relative Anthelmintic Potency | Primary Target Interaction |

| Ivermectin | C-13 disaccharide uu.nl | High uu.nl | High-affinity binder to GluCls. nih.gov |

| Ivermectin Monosaccharide | C-13 monosaccharide uniroma1.it | 2-4x lower than Ivermectin uniroma1.it | Reduced affinity to GluCls. |

| Ivermectin B1 Aglycone | C-13 hydroxyl group, no sugar ymaws.com | >30x lower than Ivermectin uniroma1.it | Low affinity for GluCls, but enhanced P-gp inhibition. uniroma1.it |

| 13-deoxy Ivermectin Aglycone | No C-13 substituent ymaws.com | Potent, similar to milbemycins ymaws.com | Restored high-affinity interaction with GluCls. ymaws.com |

| Moxidectin (a Milbemycin) | No C-13 substituent, C-23 methoxime huveta.huveteriankey.com | High, more potent than Ivermectin against some targets veteriankey.com | High-affinity binder to GluCls. veteriankey.com |

Structure Activity Relationship Sar and Structural Biology of Ivermectin B1 Aglycone Derivatives

Elucidation of Key Structural Motifs for Molecular Interaction

The biological activity of ivermectin and its derivatives is intricately linked to specific structural features that govern their interaction with molecular targets. The macrocyclic lactone core, along with key functional groups, plays a crucial role in binding affinity and subsequent biological effects.

Significance of Hydroxyl Groups and Olefinic Bonds for Ligand-Target Engagement

Specific hydroxyl groups and olefinic bonds on the ivermectin B1 aglycone scaffold are critical for its engagement with biological targets. An unsubstituted hydroxyl group at the C5 position has been shown to enhance potency. acs.orguniroma1.it Conversely, modifications at other hydroxyl positions, such as the C7-hydroxyl, can be undertaken without completely abolishing activity, making it a site for derivatization. nih.gov

Rational Design and Synthesis of Structure-Activity Probes

The development of probes based on the ivermectin B1 aglycone scaffold is a key strategy for investigating its mechanism of action and identifying its molecular targets. This involves both regioselective modifications and the introduction of reporter groups like fluorophores.

Regioselective Modification Strategies for Aglycone Scaffold

The chemical modification of the ivermectin B1 aglycone scaffold requires precise control to target specific functional groups. The C4" position of the parent ivermectin is readily accessible for modification, but for the aglycone, other sites become more relevant. nih.gov The C5-hydroxyl and the C13-allylic alcohol are key sites for derivatization. nih.gov For instance, the C5-hydroxyl can be protected, often with a tert-butyldimethylsilyl (TBDMS) group, to allow for selective reactions at other positions. nih.govmiguelprudencio.com The C13-hydroxyl can be oxidized to a ketone or converted to other functional groups, though this often results in reduced biological activity. nih.gov The synthesis of ivermectin aglycone itself is typically achieved through acid-catalyzed hydrolysis of ivermectin, which cleaves the disaccharide unit. Controlling the reaction conditions, such as acid concentration and temperature, is crucial to favor the formation of the aglycone over monosaccharide derivatives.

Development of Fluorescent and Photoreactive Aglycone Derivatives

To visualize the distribution of ivermectin derivatives in tissues and cells and to identify their binding partners, fluorescent and photoreactive probes have been developed. A fluorescent derivative of ivermectin has been synthesized for use in localization studies. acs.org These probes typically involve attaching a fluorescent dye, such as BODIPY, to the ivermectin scaffold. acs.org Photoreactive probes are designed to form a covalent bond with their target protein upon photoactivation, enabling the identification of binding partners. ethernet.edu.etnih.gov These probes often incorporate a photoreactive group, such as an azido (B1232118) group, which can be converted into a highly reactive nitrene that crosslinks with nearby molecules. ethernet.edu.et The development of such tools is crucial for elucidating the full spectrum of ivermectin's molecular interactions.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional structure and stereochemistry of ivermectin B1 aglycone and its derivatives are paramount to their biological function. The specific arrangement of atoms in space dictates how the molecule fits into the binding pocket of its target.

The conformation of the macrocyclic lactone ring is not static and is influenced by substitutions. acs.org The stereochemistry of the spiroketal system, a key feature of the avermectin (B7782182) family, is also critical. Natural avermectins possess an R configuration at the C21 spirocyclic junction. nih.gov Studies on derivatives with altered stereochemistry at this position have provided insights into its importance for biological activity and biotransformation. nih.gov

Furthermore, the orientation of substituents, such as the hydroxyl group at C13, significantly impacts activity. The natural 13α-hydroxy group is a key feature, and its removal or epimerization can lead to substantial changes in biological potency. nih.govymaws.com For example, the removal of the 13α-hydroxy group in the ivermectin aglycone was found to restore potent anthelmintic activity that was lost in the aglycone itself compared to ivermectin. ymaws.com This highlights the intricate relationship between the stereochemical configuration and the resulting biological response.

Interactive Data Table: Biological Activity of Ivermectin Derivatives

| Compound | Modification | Relative Potency/Activity | Reference(s) |

| Ivermectin (22,23-dihydroavermectin B1) | Parent compound with disaccharide | High | uniroma1.it |

| Ivermectin B1 Monosaccharide | Removal of one oleandrose (B1235672) unit | 2-4 fold less active than ivermectin | acs.orguniroma1.it |

| Ivermectin B1 Aglycone | Removal of both oleandrose units | >30 fold less active than ivermectin | acs.orguniroma1.it |

| 13-deoxy-Ivermectin B1 Aglycone | Removal of 13α-hydroxy group from aglycone | Potent anthelmintic activity restored | ymaws.com |

| 13-oxo-Ivermectin B1 Aglycone | Oxidation of 13α-hydroxy to ketone | Weakly active in vivo despite good receptor binding | nih.gov |

| 13α-amino-Ivermectin B1 Aglycone | Replacement of 13α-hydroxy with amino group | Weaker activity | nih.gov |

Computational Chemistry and In Silico Modeling for SAR Prediction

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery for predicting the Structure-Activity Relationships (SAR) of novel compounds. These methods provide deep insights into the molecular interactions between a ligand and its biological target, guiding the rational design of more potent and selective derivatives. For Ivermectin B1 Aglycone and its analogues, computational approaches such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations have been pivotal in elucidating the structural determinants of their biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational method that correlates the chemical structure of a compound with its biological activity. researchgate.net This technique is widely used to develop predictive models for the design of new insecticidal and acaricidal agents. researchgate.net For avermectin analogues, including the aglycone derivatives, QSAR studies have successfully established reliable relationships between the physicochemical properties of the compounds (descriptors) and their inhibitory activities. researchgate.net

Research has demonstrated that the biological activity of avermectin derivatives is significantly influenced by several key factors. researchgate.net QSAR analyses suggest that the activity of these analogues is related to their degree of branching, variations in molecular shape and size, and the number of double bonds within the structure. researchgate.net A QSAR model developed to predict the insecticidal activity of avermectin analogues highlighted molecular shape, substituent size, branching degree, and the number of double bonds as crucial factors. researchgate.net Furthermore, analysis of various derivatives against different pests revealed that molecular shape, size, connectivity, and electronic distribution have substantial effects on insecticidal potency. researchgate.net

One study that developed a QSAR model using a genetic algorithm multiple linear regression (GA-MLR) approach achieved a high degree of correlation and predictive power. researchgate.net The resulting model demonstrated a robust relationship between chemical structure properties and the inhibitory activities of the compounds, validated by the Leave-one-out cross-validation method. researchgate.net

| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Topological | Branching Degree | Affects the overall shape and fit of the molecule in the binding pocket. | researchgate.net |

| Geometrical | Molecular Shape and Size | Crucial for steric interactions and complementarity with the target site. | researchgate.net |

| Constitutional | Number of Double Bonds | Influences the rigidity and electronic properties of the macrocycle. | researchgate.net |

| Electronic | Electron Density/Distribution | Plays a key role in the formation of non-covalent interactions like hydrogen bonds and van der Waals forces. | researchgate.net |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It has been successfully used to investigate the binding modes of many classes of pesticides and anthelmintics, including ivermectin derivatives. researchgate.netresearchgate.net These studies help identify potential biological targets and elucidate the specific interactions that govern ligand binding. researchgate.net The removal of the disaccharide moiety to form the Ivermectin B1 Aglycone has been shown not to abolish activity, indicating that the core macrocyclic lactone is sufficient for interaction with certain receptors. nih.gov

In silico docking studies of Ivermectin B1 Aglycone (IVA) into the P-glycoprotein from Caenorhabditis elegans (Cel-Pgp-1) have provided detailed insights into its binding mode. researchgate.net These studies predicted a high binding affinity for IVA within the same cavity as other macrocyclic lactones. researchgate.net The analysis revealed that IVA shares a binding site orientation with other avermectins, interacting with transmembrane helices TM10 and TM11. researchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-receptor complex over time. gsconlinepress.comnih.gov Parameters such as the root-mean-square deviation (RMSD) and radius of gyration (rGyr) are analyzed to understand the conformational stability of the complex. nih.gov Studies on ivermectin have shown that it can form stable complexes with its targets, a principle that extends to its aglycone derivative. gsconlinepress.com

| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Characteristics | Reference |

|---|---|---|---|---|

| C. elegans P-glycoprotein 1 (Cel-Pgp-1) | Ivermectin B1 Aglycone (IVA) | Q913, A986, V989 | IVA shares a binding site with other avermectins, interacting with TM10 and TM11. The spiroketal moiety is aligned with the disaccharide group of di-glycosylated avermectins. | researchgate.net |

| Human P2X4 Receptor | Ivermectin Analogs | Intersubunit transmembrane domain | The large disaccharide moiety is not essential for activity, supporting the activity of the aglycone form. | nih.gov |

| GABAA Receptor | Ivermectin | Transmembrane (TM) region | Binding is predicted in a similar position as in other Cys-loop receptors like GluCl. | nih.gov |

| Fibrinogen | Ivermectin | Central E region, Coiled-coil region | High-affinity binding is predicted, suggesting potential interference with spike protein binding. | mdpi.comnih.gov |

The combination of QSAR, molecular docking, and MD simulations provides a powerful framework for understanding the SAR of Ivermectin B1 Aglycone derivatives. These computational predictions guide the synthesis of new analogues with potentially improved activity by focusing on modifications that enhance favorable interactions with the target protein, as identified through in silico modeling.

Synthetic and Semisynthetic Chemistry of Ivermectin B1 Aglycone and Its Analogs

Methods for Selective Hydrolysis of Glycosidic Bonds to Yield Aglycone

The primary step in the semisynthesis of ivermectin B1 aglycone derivatives is the selective cleavage of the glycosidic bond that links the oleandrose (B1235672) disaccharide to the C-13 position of the macrocyclic lactone core. This process must be carefully controlled to prevent degradation of the sensitive aglycone structure.

Acid-Catalyzed and Enzymatic Deglycosylation Techniques

Acid-Catalyzed Hydrolysis:

A common method for the preparation of ivermectin B1 aglycone is through acid-catalyzed hydrolysis. This process involves treating ivermectin with a mineral acid in an alcoholic solvent. For instance, stirring ivermectin in a solution of 99:1 methanol-concentrated sulfuric acid at 25°C for 18 hours can yield the 22,23-dihydroavermectin B1 aglycone in an 85% yield. uniroma1.it Another reported procedure involves the use of sulfuric acid in methanol (B129727) at 0°C, with the reaction stirred for 20 hours, resulting in an 84% yield after purification by silica (B1680970) gel chromatography. Industrially, the hydrolysis can be performed by treating ivermectin with 0.1–1.0 M hydrochloric acid in an ethanol-water mixture (3:1) at temperatures ranging from 50–70°C for 4–8 hours.

Enzymatic Deglycosylation:

Enzymatic methods offer a milder and more selective alternative to acid catalysis. Recombinant glycosidases, such as OleI from Streptomyces avermitilis, have been successfully employed to cleave the disaccharide from ivermectin. This enzymatic hydrolysis is typically carried out under gentle conditions, such as at pH 6.5 and 37°C, and can achieve high yields of the aglycone, reportedly up to 92%, while minimizing the degradation of the macrolactone core.

Optimization of Reaction Conditions for Aglycone Yield

The yield and purity of the ivermectin B1 aglycone are highly dependent on the reaction conditions. In acid-catalyzed hydrolysis, the concentration of the acid is a critical factor. Lower acid concentrations (0.01–0.1% H₂SO₄) tend to favor the formation of monosaccharide derivatives, where only one of the sugar units is cleaved. In contrast, higher acid concentrations (1–10% H₂SO₄) promote the complete removal of the disaccharide to yield the aglycone.

The following table summarizes the effect of hydrochloric acid concentration on the yield of ivermectin B1 aglycone in an ethanol-water solvent system.

| Acid Concentration (M HCl) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 0.5 | 60 | 6 | 78 | >95 |

| 1.0 | 70 | 4 | 85 | >98 |

This data is compiled from a study on the industrial production of ivermectin B1 aglycone.

Recent advancements in flow chemistry have also been applied to optimize the hydrolysis process. Microreactor-based systems have been shown to significantly reduce reaction times from hours to minutes, thereby increasing throughput.

Strategies for Chemical Modification of the Aglycone Scaffold

The ivermectin B1 aglycone presents several reactive sites that can be targeted for chemical modification to generate novel analogs with potentially enhanced or different biological activities.

Functionalization at Specific Positions (e.g., C-5, C-13, C-26)

Functionalization at C-5:

The hydroxyl group at the C-5 position is known to be important for the biological activity of avermectins. acs.org For synthetic purposes, this hydroxyl group is often protected to allow for selective reactions at other positions on the aglycone. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced by reacting the aglycone with tert-butyldimethylsilyl chloride (TBDMS-Cl). miguelprudencio.com This protection strategy is crucial for the synthesis of derivatives modified at other sites. miguelprudencio.com

Functionalization at C-13:

The C-13 position, where the disaccharide is attached in the parent molecule, is a prime target for introducing new functionalities. The allylic secondary alcohol at C-13 can be oxidized under Swern conditions to the corresponding 13-oxo aglycone. nih.gov This ketone can then serve as a precursor for various derivatives. For example, reduction of the 13-oxo aglycone with sodium borohydride (B1222165) proceeds stereoselectively to regenerate the natural 13α-alcohol. nih.gov Reductive amination of the ketone with sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) yields the 13α-amine. nih.gov

Nucleophilic substitution reactions on sulfonate esters of the 13-alcohol have been used to introduce a range of substituents. This approach has led to the synthesis of 13β-chloro, 13β-iodo, 13α-methoxy, and 13α-fluoro derivatives. nih.gov The introduction of lipophilic substituents such as halogens and alkoxy groups at the C-13 position has been shown to retain high biological activity in some assays. nih.gov In contrast, more polar substituents like hydroxyl and amino groups at this position tend to result in weaker activity. nih.gov

Functionalization at C-26:

The substituent at the C-26 position distinguishes the 'a' and 'b' series of avermectins (ethyl vs. methyl group). While direct modification at this saturated carbon center is challenging, variations at this position are typically achieved through total synthesis or by using different starter units in the biosynthesis of the parent avermectins.

Introduction of Novel Substituents via Coupling Reactions

Coupling reactions are a powerful tool for introducing a wide array of novel substituents onto the ivermectin B1 aglycone scaffold. For instance, after converting the C-13 hydroxyl group into a suitable leaving group or a precursor for coupling, various fragments can be attached. One study describes the synthesis of C13-epi-amide derivatives of ivermectin. nih.gov

Another approach involves the chloroacetylation of the C-13 hydroxyl group, followed by reaction with sodium azide (B81097) to introduce an azide functionality. miguelprudencio.com This azide can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of moieties to the aglycone. This strategy has been employed to create hybrid molecules with potential applications beyond anthelmintic activity. miguelprudencio.com

Total and Semisynthetic Routes to Ivermectin B1 Aglycone Derivatives

Both total synthesis and semisynthesis from readily available starting materials are employed to access ivermectin B1 aglycone and its derivatives.

Semisynthetic Routes:

Semisynthesis, starting from the natural product avermectin (B7782182) B1, is the most common and economically viable approach for producing ivermectin and its aglycone. The conversion of avermectin B1 to ivermectin involves the selective hydrogenation of the double bond at the C-22 and C-23 positions. uniroma1.it The resulting ivermectin can then be hydrolyzed as described in section 5.1 to yield the ivermectin B1 aglycone. uniroma1.it

A patent describes a method for preparing ivermectin from the abamectin (B1664291) B2 component, which involves protection of the hydroxyl groups, oxidation of the 23-hydroxyl to a ketone, conversion to a sulfonyl hydrazone, and subsequent reduction. google.com This highlights the chemical strategies employed to interconvert different avermectin components.

The chemical modifications detailed in section 5.2 represent further semisynthetic routes to a diverse range of aglycone derivatives. For example, the synthesis of 13-substituted aglycons from the parent aglycone provides a library of compounds for biological screening. nih.gov

Total Synthesis:

The total synthesis of avermectin B1a, the precursor to ivermectin B1a, is a formidable challenge due to its complex stereochemistry and polycyclic structure. nih.gov Nevertheless, several total syntheses have been accomplished, which also represent a formal synthesis of the ivermectin B1 aglycone. nih.govacs.org These routes typically involve the assembly of key fragments, such as the northern hemisphere containing the spiroketal system and the southern hemisphere with the hexahydrobenzofuran unit, followed by macrolactonization.

While total synthesis is generally not commercially competitive with semisynthesis for the production of ivermectin itself, it provides invaluable access to analogs that are not accessible through chemical modification of the natural product. This allows for more profound structural modifications and the exploration of a wider chemical space for drug discovery.

Development of Efficient Synthetic Pathways for Research Quantities

For laboratory-scale and research purposes, the most efficient and prevalent method for obtaining ivermectin B1 aglycone is through the chemical hydrolysis of the parent ivermectin molecule. uniroma1.it Ivermectin, a readily available semisynthetic product derived from the fermentation of Streptomyces avermitilis, serves as the starting material. nih.govannualreviews.org This approach circumvents the complexities of a total synthesis of the aglycone from simple precursors.

The primary synthetic strategy involves acid-catalyzed cleavage of the glycosidic bond that links the macrocycle to the disaccharide at the C-13 position. This reaction must be carefully controlled to prevent degradation of the sensitive macrolactone core, particularly the acid-sensitive spiroacetal and the oxygen-sensitive hexahydrobenzofuran segment. Researchers have optimized several conditions to achieve high yields of the desired aglycone.

Key methods for hydrolysis include:

Sulfuric Acid in Methanol: A common procedure involves dissolving ivermectin in methanol and treating it with sulfuric acid at low temperatures (e.g., 0°C), followed by stirring for an extended period. researchgate.net This method has been reported to produce the aglycone in yields as high as 84%.

Hydrochloric Acid in Aqueous Ethanol: Another established protocol uses a solution of hydrochloric acid in an ethanol-water mixture at moderately elevated temperatures (50–70°C) for several hours to facilitate the hydrolysis.

The concentration of the acid is a critical parameter that dictates the product distribution; higher acid concentrations favor the complete removal of the disaccharide to form the aglycone, whereas lower concentrations can result in the formation of monosaccharide intermediates. uniroma1.it Following hydrolysis, the ivermectin B1 aglycone is typically isolated and purified by neutralization and silica gel chromatography or recrystallization. uniroma1.it

| Reagent System | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Sulfuric acid (H₂SO₄) in Methanol (MeOH) | Ivermectin in MeOH, treated with H₂SO₄ at 0°C, stirred for 20 hours. | 84% | researchgate.net |

| Hydrochloric acid (HCl) in Ethanol-Water | 0.1–1.0 M HCl in ethanol–water (3:1) at 50–70°C for 4–8 hours. | Not specified | |

| Sulfuric acid (H₂SO₄) in 2-Propanol | 99:1 2-propanol-concentrated H₂SO₄ at 25°C for 16-18 hours. (Used for monosaccharide prep, but demonstrates conditions) | Not specified for aglycone | uniroma1.it |

While total synthesis of avermectin-class aglycones represents a monumental achievement in organic chemistry, it is not considered an "efficient" pathway for obtaining research quantities of ivermectin B1 aglycone due to its length and complexity. researchgate.netacs.orgacs.org However, these synthetic routes are invaluable for creating profoundly modified analogs not accessible through semisynthesis.

Creation of Chemically Diverse Aglycone Libraries for Screening

The creation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery, enabling the screening of thousands of molecules to identify new lead compounds. curiaglobal.comvipergen.com The ivermectin B1 aglycone is an attractive scaffold for generating such libraries due to its multiple reactive sites, allowing for targeted modifications. The goal is to produce a wide array of analogs where systematic changes in structure can be correlated with changes in biological activity. nih.gov

Research has focused on modifying several key positions on the aglycone scaffold:

C-13 Position: The secondary hydroxyl group at the C-13 position (the site of original glycosylation) is a prime target for modification. Oxidation under Swern conditions yields the 13-oxo aglycone. nih.gov This ketone can then serve as a precursor for other functionalities. For example, reductive amination can introduce amino groups, and reactions with hydroxylamine (B1172632) derivatives can produce various oximes. nih.gov

C-7 and C-5 Positions: The tertiary hydroxyl group at C-7 and the hydroxyl group at C-5 (after demethylation) are also sites for derivatization. nih.gov For instance, methylation with methyl iodide (MeI) and silver oxide (Ag₂O) has been shown to occur selectively at the C-7 hydroxyl group. nih.gov

Other Modifications: Researchers have also explored the introduction of various lipophilic substituents, such as halogens and alkoxy groups, at the C-13 position. nih.gov

Studies comparing the biological activities of these derivatives have yielded important structure-activity relationship (SAR) insights. For example, it has been observed that lipophilic substituents at the C-13 position tend to retain high biological activity, whereas more polar groups like hydroxyl and amino groups often lead to weaker activity. nih.gov The creation of these focused libraries is essential for exploring new therapeutic applications and understanding the molecular pharmacology of this class of compounds. researchgate.netnih.gov

| Position of Modification | Functional Group Introduced | Synthetic Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| C-13 | Oxo (=O) | 13α-ol aglycone | Swern oxidation reagents | nih.gov |

| C-13 | Amino (-NH₂) | 13-oxo aglycone | NaCNBH₃, NH₄OAc (Reductive amination) | nih.gov |

| C-13 | Methoxime (=N-OCH₃) | 13-oxo aglycone | Methoxylamine | nih.gov |

| C-7 | Methoxy (-OCH₃) | Aglycone | MeI, Ag₂O | nih.gov |

| C-13 | Alkoxy (-OR) | 13α-ol aglycone | Alkylation with MEM chloride | nih.gov |

Stereocontrolled Synthesis of Aglycone Intermediates and Analogs

The complex, three-dimensional structure of the ivermectin B1 aglycone contains numerous stereocenters, making stereocontrol a critical aspect of its synthetic chemistry. This is true for both the de novo total synthesis of the core structure and the modification of the existing scaffold to produce specific analogs.

In the context of total synthesis, constructing the aglycone requires precise control over the stereochemistry of the polyketide chain assembly, the subsequent macrolactonization, and the formation of the intricate spiroacetal and hexahydrobenzofuran ring systems. acs.org These syntheses are landmark achievements that provide access to intermediates that can be used to build novel analogs from the ground up. acs.orgacs.org

For semisynthetic modifications of the ivermectin B1 aglycone, stereocontrol is equally important for generating well-defined products. The stereochemical outcome of reactions at chiral centers can dramatically influence biological activity. A key example is the stereoselective reduction of the 13-oxo aglycone intermediate.

Reduction of the 13-oxo group: Treatment of the 13-oxo aglycone with sodium borohydride (NaBH₄) results in the exclusive formation of the 13α-hydroxy analog, which corresponds to the natural stereochemistry at this position. nih.gov This high degree of stereocontrol is crucial for regenerating the natural configuration or for comparing its activity to other stereoisomers.

Reductive amination: Similarly, the reductive amination of the 13-oxo aglycone with sodium cyanoborohydride and ammonium acetate yields the 13α-amino derivative, again demonstrating facial selectivity in the hydride attack on the intermediate iminium ion. nih.gov

These examples highlight the ability to perform stereocontrolled transformations on the complex aglycone scaffold, allowing for the synthesis of specific, stereochemically pure analogs. This capability is fundamental to probing the precise structural requirements for interaction with biological targets and for the rational design of new, potent molecules based on the ivermectin core.

| Reaction | Substrate | Reagent(s) | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Reduction | 13-oxo aglycon | Sodium borohydride (NaBH₄) | Exclusively the natural 13α-ol | nih.gov |

| Reductive Amination | 13-oxo aglycon | Sodium cyanoborohydride (NaCNBH₃), Ammonium acetate (NH₄OAc) | 13α-amine | nih.gov |

Advanced Analytical and Biophysical Characterization Methodologies for Ivermectin B1 Aglycone Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the chemical analysis of Ivermectin B1 aglycone and its derivatives, providing detailed information about molecular structure and composition.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Ivermectin B1 aglycone derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecular architecture.

In the analysis of avermectin (B7782182) degradation products, which share the same core structure as ivermectin aglycone, 1D and 2D NMR spectroscopy were critical for structural elucidation and confirmation. tandfonline.com For instance, in a comprehensive study, the chemical structures of various degradation products were justified by comparing their NMR data with that of the parent compound, Avermectin B1a. tandfonline.com The 1H NMR spectra can identify key proton signals, such as olefinic protons and those on the disaccharide unit in the parent compound, which are absent in the aglycone. tandfonline.com Similarly, 13C NMR and DEPT-135 spectra are used to assign the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons). tandfonline.com

For example, minor differences in the 13C NMR chemical shifts between Avermectin B1a and its impurities, such as those at C-25, C-26a, and C-27, have been instrumental in identifying structural modifications. tandfonline.com The synthesis of 22,23-dihydroavermectin B1 aglycone has been confirmed using NMR, with the resulting spectra aligning with the proposed structure. uniroma1.it The detailed 1H and 13C NMR data are often presented in tabular format to facilitate comparison and structural assignment. tandfonline.com

Table 1: Illustrative 13C NMR Chemical Shift Differences

| Carbon | Avermectin B1a (δC) | Impurity 1 (δC) |

| C-25 | 74.33 | 77.80 |

| C-26a | 13.59 | 17.69 |

| C-27 | 27.42 | 22.45 |

This table is illustrative and based on findings for Avermectin B1a and its impurity, demonstrating the type of data generated in such analyses. tandfonline.com

Mass Spectrometry (MS) for Aglycone Identification and Purity Assessment in Research

Mass spectrometry (MS) is a powerful technique for the identification and purity assessment of Ivermectin B1 aglycone due to its high sensitivity and ability to provide molecular weight and structural information. Various ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are often coupled with high-resolution mass analyzers.

In research, liquid chromatography-high resolution mass spectrometry (LC-HRMS) is employed to identify and characterize degradation products and impurities. tandfonline.com The fragmentation profiles of the parent compound and its aglycone are determined using tandem mass spectrometry (MS/MS) to understand the fragmentation patterns, which aids in the structural elucidation of unknown related substances. tandfonline.comresearchgate.net For instance, the ESI+ MS spectra are used for initial screening, while HR-MS/MS spectra provide confirmation and detailed structural information. tandfonline.com Accurate mass measurements allow for the determination of elemental compositions and the most probable molecular formulas of fragment ions. tandfonline.com

In positive ion mode, ivermectin and its aglycone often form sodium adducts, such as [B1a+Na]+, which can be the principal peak observed. nih.govplos.org The fragmentation of these adducts provides characteristic daughter ions that are used for identification and quantification. nih.govplos.org For example, the sodiated adduct of ivermectin has been shown to produce fragment ions consistent with an aglycon allylic-lactone cleavage. researchgate.net

Chromatographic Separation and Purification for Research Applications

Chromatographic techniques are essential for isolating Ivermectin B1 aglycone from complex mixtures, such as reaction products or biological matrices, and for ensuring its purity for subsequent analytical and biophysical studies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation of Aglycones

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation and analysis of Ivermectin B1 aglycone. These methods offer high resolution and sensitivity.

Reversed-phase (RP) HPLC is a common method for the analysis of ivermectin and its related compounds. sielc.com A typical mobile phase might consist of acetonitrile, methanol (B129727), and water, with an acid modifier like phosphoric acid or, for MS-compatible methods, formic acid. sielc.comnih.gov The separation is often achieved on a C18 column. scielo.brresearchgate.net For instance, a mixture of acetonitrile, methanol, and ultrapure water (53:35:12, v/v/v) has been used to effectively separate Ivermectin B1a and B1b. scielo.br UHPLC, with its smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved resolution. sielc.comresearchgate.net

The development of stability-indicating HPLC methods is crucial for monitoring the degradation of ivermectin and the formation of the aglycone and other products. researchgate.net Gradient elution on specialized columns, such as a HALO C18, has been successfully used to separate the drug substance from its degradation products. researchgate.net

Table 2: Example HPLC Method Parameters for Avermectin Separation

| Parameter | Condition |

| Column | Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v) |

| Flow Rate | 1.2 mL min–1 |

| Detection | 250 nm |

| Temperature | 25 °C |

This table provides an example of HPLC conditions used for the separation of avermectins, which are structurally related to Ivermectin B1 aglycone. scielo.br

Solid-Phase Extraction (SPE) and Column Chromatography for Purification

For the purification of Ivermectin B1 aglycone from complex samples, Solid-Phase Extraction (SPE) and column chromatography are frequently employed. SPE is a valuable sample preparation technique for removing interfering substances from a sample matrix. nih.govplos.orgnih.gov

In the analysis of ivermectin in biological tissues, SPE with a C18 sorbent is used to clean up the sample extract before analysis. nih.gov The process involves passing the sample, reconstituted in a suitable solvent like acetonitrile, through the SPE column and eluting the analyte of interest while retaining interfering compounds. nih.gov Continuous solid-phase extraction has also been demonstrated as an effective clean-up technique for ivermectin in complex biological matrices. nih.govplos.org

For larger-scale purification, preparative column chromatography is utilized. For example, the isolation of avermectin degradation products has been achieved using preparative HPLC with a C18 or C30 column and a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. tandfonline.com Reversed-phase flash column chromatography has also been shown to be effective in purifying ivermectin, significantly enriching the B1a homolog and achieving high purity levels (98-99%). google.com

Biophysical Methods for Ligand-Target Interaction Studies

Understanding how Ivermectin B1 aglycone interacts with its biological targets is crucial for elucidating its mechanism of action. Various biophysical methods are employed to study these ligand-target interactions.

While much of the research focuses on the parent compound, ivermectin, the methodologies are directly applicable to its aglycone. Biophysical techniques such as thermostability assays, analytical centrifugation, and circular dichroism have been used to investigate how ivermectin and its analogs alter protein conformation. nih.gov However, it is noted that some of these studies have been conducted at concentrations that may exceed the compound's solubility limit. nih.gov

Molecular docking and modeling studies have been used to predict the binding of ivermectin aglycone to its targets. researchgate.net For example, docking studies have been performed on P-glycoproteins to understand substrate specificity. researchgate.net In silico docking analysis has also been used to support the allosteric binding of ivermectin hybrids to glutamate-gated chloride channels, similar to the parent compound. researchgate.net

Furthermore, target size analysis by radiation inactivation has been used to determine the functional unit size of the avermectin binding site in Drosophila melanogaster, suggesting that the functional unit required for high-affinity ligand binding is a monomer. nih.gov While specific studies focusing solely on the biophysical characterization of Ivermectin B1 aglycone's interaction with its targets are less common than those for the parent drug, the available methods provide a strong framework for such investigations.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for elucidating the complete thermodynamic profile of a binding interaction. oup.comresearchgate.netoup.com By measuring the heat released or absorbed during the titration of a ligand into a solution containing a protein, ITC can determine the binding affinity (K_D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. oup.comresearchgate.netoup.com This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpically driven (due to hydrogen bonds and van der Waals interactions) or entropically driven (often due to the release of bound water molecules). oup.com

While specific ITC data for the binding of Ivermectin B1 Aglycone to its target proteins is not extensively available in public literature, studies on the parent compound, ivermectin, and other macrocyclic lactones provide a framework for the expected thermodynamic signatures. For instance, ITC has been employed to characterize the binding of various ligands to their protein targets, revealing detailed thermodynamic information that aids in drug design. nih.gov The technique is particularly valuable for determining the fraction of a purified protein that is active and capable of binding, which is a critical parameter in quantitative binding studies. nih.gov

The thermodynamic parameters that can be obtained from an ITC experiment are summarized in the table below.

| Thermodynamic Parameter | Description | Significance in Ivermectin B1 Aglycone Research |

| Binding Affinity (K_D) | The dissociation constant, a measure of the strength of the interaction. | Determines how tightly the aglycone binds to its target protein. |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals forces to the binding energy. |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. |

| Stoichiometry (n) | The molar ratio of the ligand to the protein in the complex. | Reveals the number of aglycone molecules that bind to a single protein molecule. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding reaction, calculated from K_D. | Indicates the spontaneity of the binding process. |

This table outlines the key thermodynamic parameters obtainable from Isothermal Titration Calorimetry and their relevance to the study of Ivermectin B1 Aglycone.

Future ITC studies on Ivermectin B1 Aglycone would be invaluable in dissecting the energetic contributions of the aglycone structure to target engagement, providing a deeper understanding of how the absence of the disaccharide moiety impacts the thermodynamics of binding compared to the parent ivermectin molecule.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. nih.govnih.gov It is an indispensable tool for determining the kinetics of a binding event, providing both the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off). nih.gov The ratio of these constants yields the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov Understanding the kinetics of binding is crucial, as a drug's efficacy can be influenced not only by how tightly it binds but also by how quickly it associates with and dissociates from its target.

Research on the binding of ivermectin derivatives to their target receptors has provided kinetic data that highlights the slow-binding nature of these compounds. A study on the binding of ivermectin and its aglycone to a high-affinity binding site solubilized from the nematode Caenorhabditis elegans utilized a radioligand binding assay to determine kinetic parameters. While not an SPR study, the kinetic data obtained is analogous to that provided by SPR. The study revealed that 22,23-dihydroavermectin B1a aglycone binds with high affinity. univ-lorraine.fr

The kinetic and affinity data for the binding of Ivermectin B1 Aglycone to the C. elegans binding site are presented in the table below, based on the findings of Schaeffer and Haines (1989).

| Compound | Association Rate (k_a) (nM⁻¹ min⁻¹) | Dissociation Rate (k_d) (min⁻¹) | Dissociation Constant (K_D) (nM) |

| Ivermectin B1 Aglycone | 0.053 | 0.005 | 0.20 |

| Ivermectin | 0.074 | 0.006 | 0.11 |

This interactive table presents the binding kinetics and affinity of Ivermectin B1 Aglycone and its parent compound, Ivermectin, to a high-affinity binding site from C. elegans. Data sourced from Schaeffer and Haines (1989). univ-lorraine.fr